An In-Depth Technical Guide to (3-Bromopropyl)trimethoxysilane: Properties, Protocols, and Applications
An In-Depth Technical Guide to (3-Bromopropyl)trimethoxysilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopropyl)trimethoxysilane is a versatile bifunctional organosilane that serves as a crucial coupling agent and surface modifier in a wide array of scientific and industrial applications.[1][2] Its unique molecular structure, featuring a reactive bromopropyl group and a hydrolyzable trimethoxysilyl group, enables the covalent linkage of organic moieties to inorganic substrates. This capability is of particular interest in the fields of materials science, nanotechnology, and biomedicine, where the precise control of surface chemistry is paramount. This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Bromopropyl)trimethoxysilane, detailed experimental protocols for its use, and its applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
(3-Bromopropyl)trimethoxysilane is a colorless to light yellow liquid with a characteristic odor.[3] Its key properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₅BrO₃Si | [1][2] |
| Molecular Weight | 243.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.298 g/mL at 20 °C | [1][2] |
| Boiling Point | 130 °C at 45 mmHg | [1][2] |
| Refractive Index (n20/D) | 1.440 | [1][2] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |
| Solubility | Reacts with water; soluble in many organic solvents |
Table 2: Identifiers and Spectroscopic Data
| Identifier | Value | Reference(s) |
| CAS Number | 51826-90-5 | [1][2] |
| Synonyms | 1-Bromo-3-(trimethoxysilyl)propane, γ-Bromopropyltrimethoxysilane | [3] |
| SMILES | CO--INVALID-LINK--(OC)OC | [1][2] |
| InChI Key | GLISZRPOUBOZDL-UHFFFAOYSA-N | [1][2] |
Core Chemical Reactivity and Mechanisms
The utility of (3-Bromopropyl)trimethoxysilane stems from two primary reaction pathways: the hydrolysis and condensation of the trimethoxysilyl group, and the nucleophilic substitution of the bromo group.
Hydrolysis and Condensation of the Trimethoxysilyl Group
In the presence of water, the methoxy (B1213986) groups of the silane (B1218182) undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., silica (B1680970), metal oxides) or with other silanol groups to form stable siloxane bonds (Si-O-Si). This process results in the formation of a durable, covalent linkage between the silane and the substrate. The reaction is typically catalyzed by acid or base.
Nucleophilic Substitution of the Bromo Group
The bromopropyl group provides a reactive site for subsequent functionalization via nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the attachment of a wide variety of nucleophiles, such as amines, thiols, azides, and carboxylates. This versatility is key to its application in bioconjugation and the synthesis of functional materials.
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of silica nanoparticles and the subsequent conjugation of a model drug molecule, doxorubicin (B1662922). These protocols can be adapted for other substrates and molecules of interest.
Surface Modification of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles with (3-Bromopropyl)trimethoxysilane to create a reactive surface for further modification.
Materials:
-
Silica nanoparticles
-
(3-Bromopropyl)trimethoxysilane
-
Anhydrous toluene
-
Ethanol
-
Ammonia solution (28-30%)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
Procedure:
-
Nanoparticle Activation:
-
Disperse 100 mg of silica nanoparticles in 20 mL of ethanol in a round-bottom flask.
-
Ultrasonicate for 15 minutes to ensure a homogeneous suspension.
-
Add 200 µL of ammonia solution and stir for 1 hour at room temperature to activate the surface silanol groups.
-
-
Washing:
-
Centrifuge the nanoparticle suspension at 10,000 x g for 15 minutes.
-
Discard the supernatant and resuspend the pellet in 20 mL of ethanol. Repeat this washing step twice.
-
Perform a final wash with 20 mL of anhydrous toluene to remove residual water.
-
-
Silanization:
-
Resuspend the washed nanoparticles in 20 mL of anhydrous toluene.
-
Transfer the suspension to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Add 200 µL of (3-Bromopropyl)trimethoxysilane to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension at 10,000 x g for 15 minutes.
-
Discard the supernatant and wash the bromo-functionalized nanoparticles three times with 20 mL of toluene and twice with 20 mL of ethanol.
-
Dry the final product under vacuum.
-
Conjugation of Doxorubicin to Bromo-Functionalized Nanoparticles
This protocol exemplifies the use of bromo-functionalized nanoparticles for drug conjugation, using the anticancer drug doxorubicin (DOX) as a model. The primary amine group of DOX acts as a nucleophile, displacing the bromide.
Materials:
-
Bromo-functionalized silica nanoparticles
-
Doxorubicin hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Doxorubicin Solution Preparation:
-
Dissolve 5 mg of doxorubicin hydrochloride in 5 mL of DMF.
-
Add 10 µL of triethylamine to deprotonate the amine group of doxorubicin.
-
-
Conjugation Reaction:
-
Disperse 20 mg of bromo-functionalized silica nanoparticles in 5 mL of DMF in a reaction vial.
-
Add the doxorubicin solution to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
-
Purification:
-
Centrifuge the reaction mixture at 12,000 x g for 20 minutes.
-
Carefully collect the supernatant to determine the amount of unconjugated doxorubicin.
-
Wash the doxorubicin-conjugated nanoparticles three times with DMF and twice with PBS (pH 7.4).
-
-
Quantification of Drug Loading:
-
Measure the absorbance of the collected supernatant at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of unconjugated doxorubicin using a standard curve.
-
Determine the amount of doxorubicin conjugated to the nanoparticles by subtracting the amount of unconjugated drug from the initial amount.
-
Applications in Drug Development
The ability to functionalize nanoparticles with (3-Bromopropyl)trimethoxysilane opens up numerous possibilities in drug delivery and development.
-
Targeted Drug Delivery: The bromo-functionalized surface can be further modified with targeting ligands such as antibodies, peptides, or aptamers to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release Systems: The linker used to attach the drug to the nanoparticle can be designed to be cleavable under specific physiological conditions (e.g., low pH in tumors, presence of certain enzymes), allowing for controlled and triggered drug release at the target site.[5][6]
-
Theranostics: The nanoparticle platform can be co-functionalized with both therapeutic agents and imaging probes, creating theranostic agents that allow for simultaneous diagnosis and therapy.
-
Biocompatibility Enhancement: The surface of the nanoparticles can be modified with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce immunogenicity and prolong circulation time in the bloodstream.[7]
Characterization of Surface Modification
Several analytical techniques can be employed to confirm and quantify the surface modification of substrates with (3-Bromopropyl)trimethoxysilane.
Table 3: Characterization Techniques for Surface Modification
| Technique | Information Provided | Reference(s) |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (silane) grafted onto the inorganic substrate by measuring weight loss upon heating. | [3][8][9] |
| Zeta Potential Measurement | Determines the surface charge of the particles, which changes upon functionalization. Bare silica is negative, while subsequent modifications can alter the charge. | [10][11][12][13][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic chemical bonds of the silane on the surface, such as C-H and Si-O-Si vibrations. | |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of Si, C, and Br from the silane. | |
| Raman Spectroscopy | Offers detailed information about the vibrational modes of the grafted molecules, confirming successful functionalization. | [15][16][17] |
Safety and Handling
(3-Bromopropyl)trimethoxysilane is a combustible liquid and should be handled with care.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
(3-Bromopropyl)trimethoxysilane is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its dual reactivity allows for the robust modification of inorganic surfaces and subsequent functionalization with a wide range of organic and biological molecules. The protocols and data presented in this guide provide a solid foundation for the successful application of this silane in the development of advanced materials and innovative drug delivery systems. As the demand for precisely engineered surfaces in biomedical applications continues to grow, the importance of reagents like (3-Bromopropyl)trimethoxysilane is set to increase significantly.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. (3-ブロモプロピル)トリメトキシシラン ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing: Surface Charge, Reactivity Upon Contact With Fluids and Protein Absorption [frontiersin.org]
- 11. Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing: Surface Charge, Reactivity Upon Contact With Fluids and Protein Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
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